Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate typically involves the reaction of 4-chlorosulfonyl-2-methylphenol with ethyl chloroacetate in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like potassium carbonate or sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Carboxylic Acids: Formed from oxidation of the methyl group.
Scientific Research Applications
Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or disrupt cellular processes, resulting in the observed biological effects.
Comparison with Similar Compounds
Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate can be compared with other similar compounds, such as:
Ethyl 4-chlorosulfonylphenoxyacetate: Lacks the methyl group, which may affect its reactivity and biological activity.
Ethyl 2-chlorosulfonyl-4-methylphenoxyacetate: Has a different substitution pattern, which can influence its chemical properties and applications.
Properties
IUPAC Name |
ethyl 2-(4-chlorosulfonyl-2-methylphenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO5S/c1-3-16-11(13)7-17-10-5-4-9(6-8(10)2)18(12,14)15/h4-6H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXENIYIGPPXPNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465206 | |
Record name | Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91427-62-2 | |
Record name | Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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